molecular formula C19H22F3N5O B6457411 2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2548994-96-1

2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B6457411
CAS No.: 2548994-96-1
M. Wt: 393.4 g/mol
InChI Key: BCFXMIJWTPWQSD-UHFFFAOYSA-N
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Description

The compound 2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with cyclopropyl, trifluoromethyl, and piperazine-linked oxazole moieties. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, commonly utilized in medicinal chemistry for its ability to mimic nucleobases and interact with biological targets .
  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, often improving pharmacokinetic properties .
  • Cyclopropyl substituents: Conformationally rigid groups that can enhance binding affinity by restricting rotational freedom .
  • Piperazine-oxazole linkage: The piperazine ring contributes to solubility and serves as a spacer, while the oxazole heterocycle may engage in hydrogen bonding or π-π stacking interactions .

Properties

IUPAC Name

5-cyclopropyl-3-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O/c20-19(21,22)16-10-17(24-18(23-16)13-3-4-13)27-7-5-26(6-8-27)11-14-9-15(28-25-14)12-1-2-12/h9-10,12-13H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFXMIJWTPWQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a synthetic organic molecule with potential therapeutic applications. Its unique structural features, including cyclopropyl groups and a trifluoromethyl pyrimidine moiety, suggest that it may exhibit significant biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C15H21N5F3O
Molecular Weight 328.36 g/mol
IUPAC Name This compound
Canonical SMILES C1CC1C2=CC(=N2)N(C3CCN(CC3)C(=O)C4=C(C(=C(C=C4F)F)F)N=C(N)C(=O)N1)C(=O)N(C(C)C)C(=O)N(C(C)C)C(=O)N(C(C)C)C(=O)N(C(C)C)C(=O)N(C(C)C)

Structural Features

The compound features:

  • Cyclopropyl Groups : These contribute to the compound's rigidity and may enhance binding affinity to biological targets.
  • Trifluoromethyl Group : Known to increase lipophilicity and metabolic stability.
  • Pyrimidine and Oxazole Moieties : These heterocycles are often associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Receptor Modulation : It is hypothesized that the compound can interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects of related compounds that may extend to this molecule:

  • Anticancer Activity : Compounds containing oxazole and pyrimidine rings have shown promising anticancer properties by inducing apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : Similar derivatives exhibit inhibition of COX enzymes, leading to reduced inflammation .
  • Neuroprotective Properties : Some oxazole derivatives have demonstrated neuroprotective effects, which could be relevant for treating neurodegenerative diseases .

Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of related oxazole derivatives on human cancer cell lines, compounds exhibited IC50 values ranging from 2.76 µM to 9.27 µM against ovarian cancer cells, indicating significant potency .

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory activity of pyrimidine derivatives, demonstrating a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine with structurally or functionally related compounds, based on the evidence provided:

Compound Name / Class Key Structural Features Biological Activity / Applications Reference
Target Compound Pyrimidine core, cyclopropyl, trifluoromethyl, piperazine-oxazole linker Hypothesized antiviral/anticancer activity (inferred from analogs)
Pyrimidine-catechol-diether derivatives (XIII, XIV) Pyrimidine core with catechol-diether substituents NNRTIs with potent anti-HIV-1 activity (EC₅₀: 0.8–3.2 nM)
1,3-Dibenzyl-uracil derivatives (XVII, XX) Pyrimidine (uracil) with benzyl groups at N1/N3 Anti-HIV activity (IC₅₀: 0.05–0.5 μM); improved metabolic stability vs. nucleoside analogs
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine (3) Pyrazolo-pyrimidine fused system with hydrazine substituent Intermediate for antitumor agents; structural isomerization observed under specific conditions
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (6, 8) Dual pyrazole-triazole-pyrimidine fused system Anticancer activity (in vitro cytotoxicity against HeLa cells; IC₅₀: 12–18 μM)
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity MM0421.02) Piperazine-linked triazolo-pyridine Pharmaceutical impurity; no direct activity reported

Key Findings from Comparative Analysis:

Structural Flexibility vs. In contrast, pyrazolo-pyrimidine derivatives (e.g., compound 3) exhibit isomerization under reaction conditions, suggesting lower stability .

Biological Activity: The trifluoromethyl-pyrimidine motif aligns with pyrimidine-catechol-diether NNRTIs (e.g., XIII, XIV), which show nanomolar potency against HIV-1 . This suggests the target compound may share similar antiviral mechanisms. 1,3-Dibenzyl-uracil derivatives demonstrate that bulky substituents at pyrimidine N1/N3 enhance anti-HIV activity, but the target compound’s cyclopropyl groups may offer a steric and electronic balance for improved selectivity .

Synthetic Challenges :

  • The piperazine-oxazole linker in the target compound requires multi-step synthesis, akin to the preparation of pyrazolo-triazolo-pyrimidines (e.g., 6, 8), which involve cyclization and isomerization steps .

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